molecular formula C22H24N4OS B2927140 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 941927-47-5

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2927140
CAS No.: 941927-47-5
M. Wt: 392.52
InChI Key: NWQUVSGJAUFERI-UHFFFAOYSA-N
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Description

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule integrates several pharmacologically significant motifs: a 1-methyl-5-phenyl-imidazole ring, a thioether linkage, and a 4-phenylpiperazine group. Such a complex structure is of high interest in medicinal chemistry for constructing novel biologically active molecules. Compounds featuring piperazine-linked imidazole derivatives have been investigated for their potential to improve the pharmacokinetic properties of therapeutic agents . Specifically, this structural class has shown promise as inhibitors of cytochrome P-450 enzymes, such as CYP3A, which is a key target for modulating drug metabolism and enhancing the efficacy of co-administered drugs . The presence of the imidazole core, a known privileged scaffold in drug discovery, suggests potential for interaction with a variety of enzymatic targets. The thioether linkage enhances the molecule's lipophilicity, which can influence its absorption and membrane permeability in biological systems. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bioactivity screening assays against a range of biological targets. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-24-20(18-8-4-2-5-9-18)16-23-22(24)28-17-21(27)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQUVSGJAUFERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of 1-methyl-5-phenyl-1H-imidazole-2-thiol with 4-phenylpiperazine in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form N-oxide derivatives.

  • Reduction: : Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.

  • Substitution: : The phenyl groups and the piperazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic substitution can be achieved using bromine (Br2) or iodine (I2), while nucleophilic substitution might involve alkyl halides and amines.

Major Products Formed

  • Oxidation: : Imidazole N-oxides.

  • Reduction: : Imidazoline derivatives.

  • Substitution: : Various substituted phenyl and piperazine derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.

  • Medicine: : It has been investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

  • Industry: : Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Imidazole vs. Tetrazole Derivatives
  • Target Compound: Contains a 1-methyl-5-phenylimidazole core linked via a thioether to a phenylpiperazine-ethanone group.
  • Analog (7d): 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7d) replaces the imidazole with a tetrazole ring. The tetrazole’s higher polarity and hydrogen-bonding capacity may enhance solubility but reduce membrane permeability compared to the imidazole .
Nitroimidazole Derivatives
  • Compound 3 (): 1-[4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]-2-(phenylthio)ethanone incorporates a nitro group on the imidazole.
Isoxazole and Benzimidazole Analogs
  • Isoxazole Analog (): 2-((Isoxazol-4-ylmethyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone substitutes imidazole with isoxazole. Isoxazole’s oxygen atom may alter electronic properties and binding interactions compared to the nitrogen-rich imidazole .
  • Benzimidazole Analog (): 2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone features a benzimidazole and thiadiazole-piperidine system. The bulkier benzimidazole may hinder steric interactions in biological targets .
Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) Molecular Weight Key Functional Groups Reference
Target Compound Not reported ~423.5 (est.) Imidazole, thioether, piperazine N/A
7d (Tetrazole analog) 157–159 465.1 Tetrazole, sulfonylpiperazine
Compound 3 (Nitroimidazole analog) Not reported 519.0 Nitroimidazole, benzyl group

Key Findings and Implications

Structural Flexibility : The thioether linker and piperazine moiety are conserved across analogs, suggesting their importance in pharmacokinetics and target engagement.

Heterocyclic Core Impact :

  • Imidazole/tetrazole: Influence solubility and hydrogen-bonding.
  • Nitroimidazole: Introduces redox activity but may increase toxicity.

Synthetic Feasibility : Thiol-based reactions (e.g., ) are versatile for generating diverse analogs, though nitro group installation requires specialized conditions .

Biological Activity

The compound 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C19H20N4OSC_{19}H_{20}N_{4}OS, with a molecular weight of approximately 372.45 g/mol. The structure features imidazole and piperazine moieties, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC19H20N4OSC_{19}H_{20}N_{4}OS
Molecular Weight372.45 g/mol
CAS Number932320-91-7

Research indicates that compounds with imidazole and piperazine structures often interact with biological targets such as enzymes and receptors, leading to diverse pharmacological effects. The thioether linkage in this compound may enhance its reactivity towards biological thiols, potentially influencing its mechanism of action.

Key Mechanisms:

  • Covalent Binding : The thioether group can form covalent bonds with nucleophilic sites on proteins, which may lead to altered protein function.
  • Electrophilic Activity : The compound may act as an electrophile, targeting cysteine residues in proteins, which is a common strategy for inducing cellular responses such as apoptosis or ferroptosis .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone have shown efficacy in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Thiazole and imidazole derivatives often exhibit antimicrobial properties. The presence of the imidazole ring in this compound suggests potential activity against bacterial strains, particularly Gram-positive bacteria .

Case Studies

  • Anticancer Activity : A study demonstrated that an imidazole derivative similar to our compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HeLa). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : In vitro tests showed that compounds containing the imidazole moiety were effective against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity .

Research Findings

Recent findings indicate that compounds with similar structures can selectively induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation . This highlights the potential for developing new therapeutic agents based on the structure of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone.

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